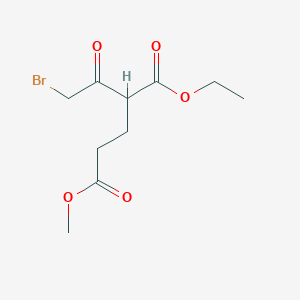
1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate is a chemical compound with the molecular formula C10H15BrO5 . It contains a total of 31 atoms, including 15 Hydrogen atoms, 10 Carbon atoms, 5 Oxygen atoms, and 1 Bromine atom . The molecule also contains 30 bonds, including 15 non-Hydrogen bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 2 aliphatic esters, and 1 aliphatic ketone .
Molecular Structure Analysis
The molecular structure of this compound is characterized by 30 bonds, including 15 non-Hydrogen bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 2 aliphatic esters, and 1 aliphatic ketone .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions:
- Research has demonstrated the synthesis of ethyl 7-chloro-2-oxoheptylate, a related compound, through a process that could be adapted for synthesizing derivatives of 1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate. This process involves steps such as esterification, cyclization, and alkylation, which are fundamental in the synthesis of complex organic molecules (Chen Xin-zhi, 2006).
- The creation of 1,2-benzisothiazoles through reactions with carbanions showcases the versatility of acyl compounds in forming heterocyclic structures, which could be relevant for derivatives of this compound in synthesizing pharmacologically active molecules (D. L. Carrington et al., 1971).
Applications in Radiolabeling and Pharmaceutical Research:
- The synthesis of radiolabeled compounds for diagnostic imaging or therapeutic applications is a critical area of research. For instance, [131I/123I]-2-[5-(4-iodophenyl)pentyl]oxirane-2-carboxylic acid ethyl ester's synthesis for radiolabeling purposes indicates the potential use of this compound in creating radiolabeled derivatives for medical applications (H. Abbas et al., 1991).
Material Science and Engineering:
- The study on the biological transformation of nonionic surfactant residues, including the identification of metabolites from octylphenoxyacetic acid and its brominated analog, suggests the relevance of brominated compounds in environmental chemistry and material degradation processes. This context might offer insights into the environmental stability and degradation patterns of compounds similar to this compound (Y. Fujita & M. Reinhard, 1997).
Chemical Synthesis and Drug Development:
- A stereoselective synthesis method for creating ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate demonstrates the utility of bromoacetyl compounds in developing pharmaceutical intermediates. This method, which emphasizes stereocontrolled cis-configuration formation, could be relevant for designing synthesis pathways involving this compound (Jiao-Jiao Zhai et al., 2013).
Propiedades
IUPAC Name |
1-O-ethyl 5-O-methyl 2-(2-bromoacetyl)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO5/c1-3-16-10(14)7(8(12)6-11)4-5-9(13)15-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHDKCOHNOMLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)OC)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

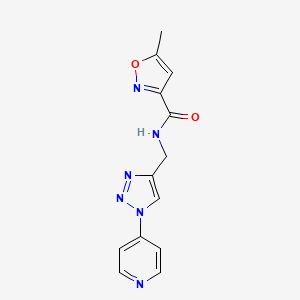
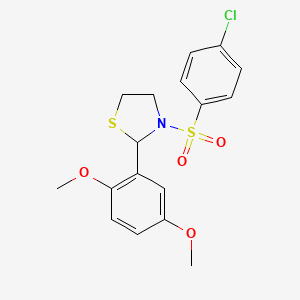
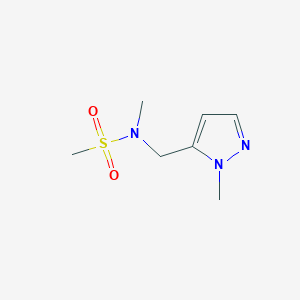
![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide](/img/structure/B2971337.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2971338.png)
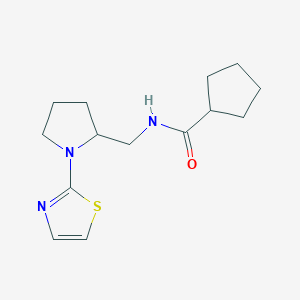
![8-methoxy-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2971344.png)
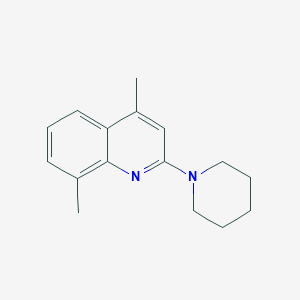


![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide](/img/structure/B2971349.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone](/img/structure/B2971352.png)
![Ethyl 4-(7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamido)benzoate](/img/structure/B2971354.png)
